(-)-(Z)-Bisdehydrodoisynolic acid is a synthetic, nonsteroidal estrogen that belongs to the class of compounds known as selective estrogen receptor modulators. It is characterized by its potent estrogenic activity, despite having a relatively low affinity for estrogen receptors in vitro. This compound is an analogue of doisynolic acid and was discovered as a degradation product of equilenin or dihydroequilenin when treated with potassium hydroxide in 1947. It has been studied primarily for its potential therapeutic applications in metabolic disorders and obesity management .
(-)-(Z)-Bisdehydrodoisynolic acid was first synthesized in the mid-20th century and has been the subject of various studies exploring its biological activity and potential applications. The compound is not commercially available as a pharmaceutical product but has been investigated in preclinical studies involving animal models, particularly focusing on its effects on metabolism and obesity .
This compound can be classified as:
The synthesis of (-)-(Z)-Bisdehydrodoisynolic acid typically involves several chemical reactions, including:
The synthesis often requires careful control of reaction conditions (temperature, pH) to ensure the desired stereochemistry is achieved. The compound's enantiomers can exhibit different biological activities, making stereochemical purity critical for its efficacy .
The molecular formula for (-)-(Z)-Bisdehydrodoisynolic acid is , with a molar mass of approximately 284.355 g/mol. The compound features a carboxylic acid functional group which plays a significant role in its biological activity.
(-)-(Z)-Bisdehydrodoisynolic acid undergoes various chemical reactions including:
These reactions are crucial for understanding the metabolic pathways of the compound in biological systems. For instance, ester derivatives have shown increased relative binding affinity for estrogen receptors compared to the parent compound .
The mechanism of action for (-)-(Z)-Bisdehydrodoisynolic acid involves:
Studies indicate that the compound's activity may be attributed to its conversion into metabolites with higher estrogenic potency during metabolism, resolving the binding/activity paradox observed with this class of compounds .
Further empirical studies are needed to fully characterize its physical properties, particularly regarding solubility and stability under various conditions.
(-)-(Z)-Bisdehydrodoisynolic acid has potential applications in:
Research continues into its therapeutic potential, particularly concerning metabolic syndromes and related disorders .
The inaugural route to (-)-(Z)-bisdehydrodoisynolic acid (BDDA) emerged from the alkali fusion degradation of steroidal precursors, specifically equilenin and dihydroequilenin, as reported in 1947. This transformative process subjected the steroidal framework to extreme conditions—potassium hydroxide at elevated temperatures (typically 200-300°C)—resulting in the cleavage of the C9-C10 bond and ring C opening. This degradation pathway produced a complex mixture from which the Z-isomer of BDDA was isolated as a primary estrogenic component [4] [6]. The reaction mechanism proceeds through a retro-aldol cleavage, fragmenting the original steroid backbone while preserving the phenolic A-ring characteristic of estrogenic compounds. The resulting Z-BDDA maintained the planar fusion of rings A and B but featured an open C-ring with a newly formed carboxylic acid and ethyl group [2] [4].
This alkali fusion approach, while historically significant for providing the first access to BDDA, suffered from several limitations: low reaction yields (typically <20%), formation of complex isomeric mixtures requiring tedious chromatographic separations, and the generation of racemic products necessitating subsequent enantiomeric resolution. The initial racemic mixture contained both the highly active (-)-Z-BDDA enantiomer and its less active (+) counterpart, complicating early structure-activity relationship studies [2] [3]. Despite these drawbacks, this method established BDDA's identity as the seco-analogue of equilenin (where "seco" denotes ring cleavage) and provided the foundational material for discovering its exceptional estrogenic potency in vivo [4] [6].
Table 1: Historical Synthesis of BDDA via Alkali Fusion
Precursor | Conditions | Key Product(s) | Yield (%) | Limitations |
---|---|---|---|---|
Equilenin | KOH, 200-300°C | (±)-Z-BDDA | 15-20 | Racemic mixture, multiple isomers |
Dihydroequilenin | KOH, 200-250°C | (±)-Z-BDDA | 10-18 | Lower yields, complex purification |
Modern synthetic approaches have overcome the limitations of alkali fusion through stereocontrolled multi-step syntheses enabling enantioselective production and derivative development. A pivotal advancement involved the chiral resolution of racemic BDDA through diastereomeric salt formation using enantiopure L-menthol. This process converted (±)-Z-BDDA-3-methyl ether (Fenocylin®) into separable diastereomeric L-menthyl esters [2] [6]. Crystallographic analysis confirmed the absolute configuration of the resolved esters, enabling the isolation of enantiomerically pure (-)-Z-BDDA following ester hydrolysis [1] [3].
Contemporary synthetic strategies employ asymmetric catalysis and chiral pool starting materials to directly access the desired (13S,14R) configuration. Key steps often include:
Derivative development has been crucial for probing structure-activity relationships and addressing the binding-activity paradox. Methyl esterification of the carboxylic acid group increased relative binding affinity (RBA) approximately 14-fold for ERα and 20-fold for ERβ compared to the parent acid. Conversely, conversion to the amide derivative decreased RBA approximately 4-fold, highlighting the critical role of the protonation state of the carboxyl group [5]. Reduction of the carboxylic acid to the alcohol (BDD-OH) yielded a high-affinity ligand, providing further insight into the structural requirements for receptor interaction. These synthetic advances have enabled systematic exploration of BDDA's selective estrogen receptor modulator (SERM) profile across tissues [5] [8].
Table 2: Advanced Synthetic Derivatives and Their Receptor Binding Profiles
Derivative | Modification | ERα RBA (%) | ERβ RBA (%) | Transcriptional Activity |
---|---|---|---|---|
(-)-Z-BDDA | Parent carboxylic acid | 1.7-6.0 | 1.5-7.0 | High agonist activity |
Methyl ester | -COOH → -COOCH₃ | ~84 (14x acid) | ~140 (20x acid) | Lower than expected |
Amide | -COOH → -CONH₂ | ~0.4 (0.25x acid) | ~0.4 (0.25x acid) | Substantially reduced |
BDD-OH | -COOH → -CH₂OH | >100 | >100 | Potent agonist |
Definitive stereochemical assignment of (-)-Z-BDDA was achieved through single-crystal X-ray diffraction analysis, which unambiguously established its cis ring fusion and absolute configuration as 13(S),14(R). This analysis revealed a non-planar structure where only the carbon atom bearing the carboxyl group (C14) deviated significantly from the plane defined by the fused three-ring system. The crystallographic data demonstrated cis juxtaposition of the carboxyl and ethyl groups separated by a substantial torsion angle, a configuration now recognized as essential for high estrogenic potency [1] [2].
The X-ray structure elucidated several critical stereochemical features:
This structural characterization resolved longstanding ambiguity regarding the stereochemistry of natural and synthetic BDDA enantiomers. The (-) enantiomer's absolute configuration was confirmed as 13S,14R, while the less active (+) enantiomer was assigned the 13R,14S configuration. Crucially, the crystallographic data explained the differential biological activities of the enantiomers by revealing distinct three-dimensional shapes that influence receptor docking and complex stability [1] [3]. The trans isomers, while accessible synthetically, demonstrated significantly reduced estrogenic activity, underscoring the pharmacological importance of the cis-fused configuration [2].
Table 3: Crystallographic Parameters of (-)-Z-Bisdehydrodoisynolic Acid
Parameter | Value | Structural Significance |
---|---|---|
Configuration | 13S,14R | Absolute stereochemistry of bioactive enantiomer |
Ring fusion | Cis-decalin | Critical for high estrogenic potency |
C9-C10 bond length | 1.34 Å | Confirms double bond character (Z-configuration) |
Dihedral angle (B/C rings) | 45.2° | Non-planar structure with ring puckering |
Torsion angle (C13-C14) | 112.5° | Spatial separation of carboxyl and ethyl groups |
Hydrogen bonding (O...O) | 2.65 Å | Stabilizes bioactive conformation |
The geometric isomerism exhibited by BDDA derivatives fundamentally governs their estrogenic potency and receptor interaction. The Z-alkene configuration (corresponding historically to cis-disposition of the ethyl and carboxylic acid groups across the C9-C10 bond) confers optimal spatial orientation for high-affinity receptor binding. This configuration maintains the carboxylic acid pharmacophore and phenolic ring A in a near-parallel orientation, mimicking the distance between estradiol's C3-OH and C17β-OH groups [4] [7]. In contrast, the E-isomer (trans configuration) positions these functional groups divergently, reducing complementarity with the estrogen receptor (ER) ligand binding domain [3] [7].
Beyond alkene geometry, the protonation state of the carboxylic acid group emerged as a critical factor explaining BDDA's paradoxical high in vivo potency despite low in vitro binding affinity. Studies demonstrated that binding occurs preferentially through the undissociated carboxylic acid (-COOH) rather than the carboxylate anion (-COO⁻). At physiological pH (7.4), only a fraction of BDDA exists in the protonated form due to its pKa (~4.5), explaining its apparently weak receptor affinity in standard assays conducted at neutral pH. When binding assays were performed at pH 6.5, which favors the protonated species, the relative binding affinity approached or exceeded that of estradiol, consistent with BDDA's exceptional in vivo activity [5] [6].
The enantiomeric specificity of BDDA further highlights structural determinants of activity. The natural (-)-(13S,14R) enantiomer functions as a full agonist for both gene activation (EC₅₀ ≈ 0.3 nM via ERα) and repression (EC₅₀ ≈ 0.2 nM) in transfection assays. In stark contrast, the synthetic (+)-(13R,14S) enantiomer shows minimal transcriptional activity (<1% of (-)-enantiomer) at equivalent concentrations despite measurable receptor binding (0.08-0.3% RBA relative to estradiol) [3] [6]. This profound enantioselectivity extends to tissue-specific effects: chronic administration studies in rats revealed that while both enantiomers influence metabolic parameters (weight repression, cholesterol reduction), only the (+)-enantiomer lacks classical uterotropic effects, demonstrating true selective estrogen receptor modulator (SERM) activity [8].
The three-dimensional architecture resulting from the cis ring fusion creates a chiral pocket that differentially engages with ER's activation function-2 (AF-2) domain. Molecular modeling suggests the (-)-enantiomer's 13S,14R configuration permits hydrogen bonding with His524 and hydrophobic contacts with Leu387 in ERα, while the (+)-enantiomer experiences steric clashes with Met421. This stereospecific recognition underlies the divergent pharmacological profiles of the enantiomers, enabling tissue-selective modulation of estrogenic responses [1] [5] [8].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3